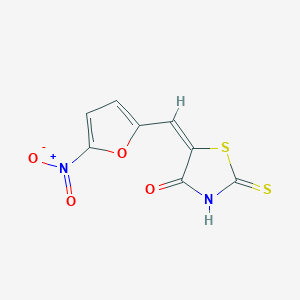![molecular formula C26H28N2O B5997976 Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B5997976.png)
Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by a biphenyl group attached to a piperazine ring, which is further substituted with a 4-ethylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of Biphenyl-4-ylmethanone: This can be achieved through the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(4-ethylbenzyl)piperazine: This involves the reaction of piperazine with 4-ethylbenzyl chloride under basic conditions.
Coupling Reaction: The final step involves the coupling of Biphenyl-4-ylmethanone with 4-(4-ethylbenzyl)piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl and 4-ethylbenzyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Biphenyl-4-yl(4-(4-chlorobenzyl)piperazin-1-yl)methanone
- Biphenyl-4-yl(4-(4-fluorobenzyl)piperazin-1-yl)methanone
Comparison: Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone is unique due to the presence of the 4-ethylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to its nitro, chloro, and fluoro analogs, the ethyl group provides different steric and electronic effects, potentially leading to variations in binding affinity and specificity in biological systems.
特性
IUPAC Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-2-21-8-10-22(11-9-21)20-27-16-18-28(19-17-27)26(29)25-14-12-24(13-15-25)23-6-4-3-5-7-23/h3-15H,2,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFJQXVJLJZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-2-(4-{[4-(1-hydroxy-3-phenylpropyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5997900.png)
![DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE](/img/structure/B5997904.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B5997912.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-fluoro-3-biphenylyl)prolinamide](/img/structure/B5997918.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5997922.png)

![7-(3,4-difluorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5997927.png)
![N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B5997930.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5997960.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B5997968.png)
![1-(Azepan-1-yl)-3-[3-[[ethyl(2-pyrazol-1-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B5997983.png)
![N~5~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B5997988.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5997989.png)
![3-{4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B5997996.png)
